

SC144: A First-in-Class gp130 Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: LP-130

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a pioneering, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of SC144. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the preclinical evaluation of this promising anti-cancer agent. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's impact on cellular signaling pathways.

Discovery and Chemical Structure

SC144 was identified as a novel, first-in-class, orally bioavailable inhibitor of gp130.[1][2][4][7] It belongs to the quinoxalinhydrazide class of compounds.[7][8] The systematic chemical name for SC144 is N'-(7-fluoroH-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide.[4][8] The compound is also available as a hydrochloride salt.[5][7][9]

Chemical Structure:

- Molecular Formula: C₁₆H₁₁FN₆O[7]

- Molecular Weight: 322.3 g/mol [2]
- CAS Number: 917497-70-2[6][7][9]

Mechanism of Action

SC144 exerts its anti-cancer effects by directly targeting gp130, the common signal-transducing β -receptor subunit for the IL-6 family of cytokines.[3][10] Upon binding to gp130, SC144 induces a cascade of events that ultimately disrupt downstream signaling, primarily the JAK/STAT3 pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2][6][8]

The key steps in the mechanism of action of SC144 are:

- Binding to gp130: SC144 directly binds to the gp130 protein.[1][4]
- Induction of gp130 Phosphorylation and Deglycosylation: Treatment with SC144 leads to the phosphorylation of gp130 at serine 782 (S782) and its subsequent deglycosylation.[1][2][4][5]
- Abrogation of STAT3 Signaling: This modification of gp130 abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2][4][5]
- Downregulation of Target Genes: The inhibition of STAT3 activity leads to the suppression of the expression of its downstream target genes, which are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[2][11]

This targeted inhibition of the gp130/STAT3 signaling axis is central to the cytotoxic and anti-proliferative effects of SC144 observed in various cancer models.[1][8]

Quantitative Data

The anti-cancer activity of SC144 has been quantified in numerous in vitro and in vivo studies. This section summarizes the key data in tabular format for easy comparison.

In Vitro Cytotoxicity

SC144 has demonstrated potent cytotoxicity against a broad range of human cancer cell lines, including those resistant to conventional chemotherapies.[\[2\]](#)[\[8\]](#)

| Cell Line | Cancer Type | IC ₅₀ (μM) | Reference(s) |
|-------------|--|---|--|
| OVCAR-8 | Ovarian Cancer | 0.72 | [1] [5] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1] [5] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1] [5] |
| NCI/ADR-RES | Paclitaxel- and Doxorubicin-resistant Ovarian Cancer | 0.43 | [1] [11] |
| HEY | Cisplatin-resistant Ovarian Cancer | 0.88 | [1] [11] |
| LNCaP | Prostate Cancer | 0.4 | [2] |
| HCT116 | Colorectal Cancer | 0.6 | [2] |
| HT29 | Colorectal Cancer | 0.9 | [2] |
| AsPC-1 | Pancreatic Cancer | Proliferation and viability significantly inhibited at 0.5-2 μM | [12] |
| L3.6pl | Pancreatic Cancer | Proliferation and viability significantly inhibited at 0.5-2 μM | [12] |

In Vivo Efficacy

Preclinical studies using mouse xenograft models have demonstrated the in vivo anti-tumor efficacy of SC144.

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |
|----------------------|----------------|------------------------------------|--|--------------|
| Human Ovarian Cancer | Ovarian Cancer | 10 mg/kg, i.p., daily for 58 days | Suppressed tumor growth | [1][5] |
| Human Ovarian Cancer | Ovarian Cancer | 100 mg/kg, p.o., daily for 35 days | 82% smaller average tumor volume compared to control | [1][5][13] |
| OVCAR-8 | Ovarian Cancer | 10 mg/kg, i.p. or p.o. | Significantly inhibited tumor growth | [2][11] |
| MDA-MB-435 | Breast Cancer | Dose-dependent | Delayed tumor growth | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of SC144.

Western Blot Analysis

- Objective: To assess the effect of SC144 on protein phosphorylation and expression levels.
- Cell Lines: OVCAR-8 and Caov-3 cells.[1]
- Methodology:
 - Cells are treated with SC144 at concentrations ranging from 0.5 to 2 μ M for various time points (e.g., 0-6 hours).[1]
 - Cell lysates are prepared, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.

- The membrane is probed with primary antibodies specific for phosphorylated gp130 (S782), total gp130, phosphorylated STAT3, total STAT3, and other proteins in the signaling pathway.
- The membrane is then incubated with a secondary antibody conjugated to a detectable marker.
- Protein bands are visualized and quantified.

Cell Viability (MTT) Assay

- Objective: To determine the cytotoxic effect of SC144 on cancer cells.
- Cell Lines: Various cancer cell lines, including OVCAR-8, LNCaP, and HCT116.[\[2\]](#)
- Methodology:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with various concentrations of SC144 for a specified period (e.g., 72 hours).[\[2\]](#)
 - MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are dissolved in a solubilization solution.
 - The absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

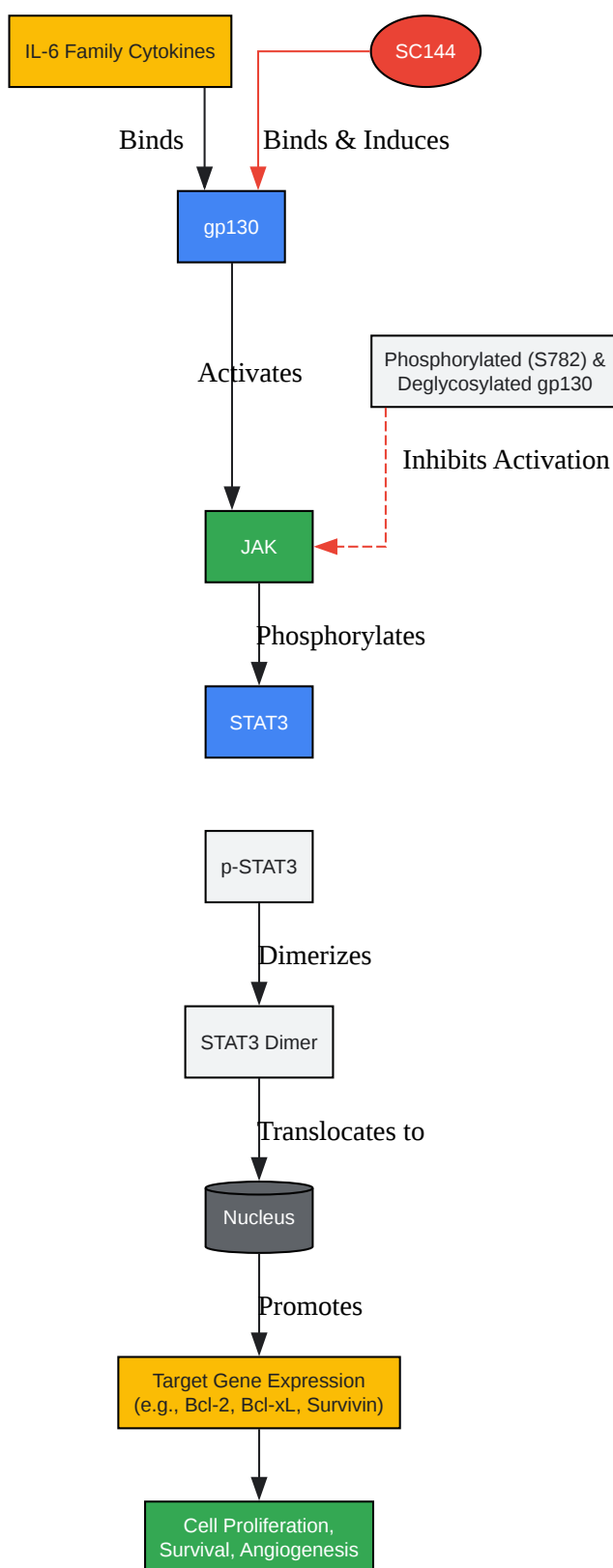
Apoptosis Analysis

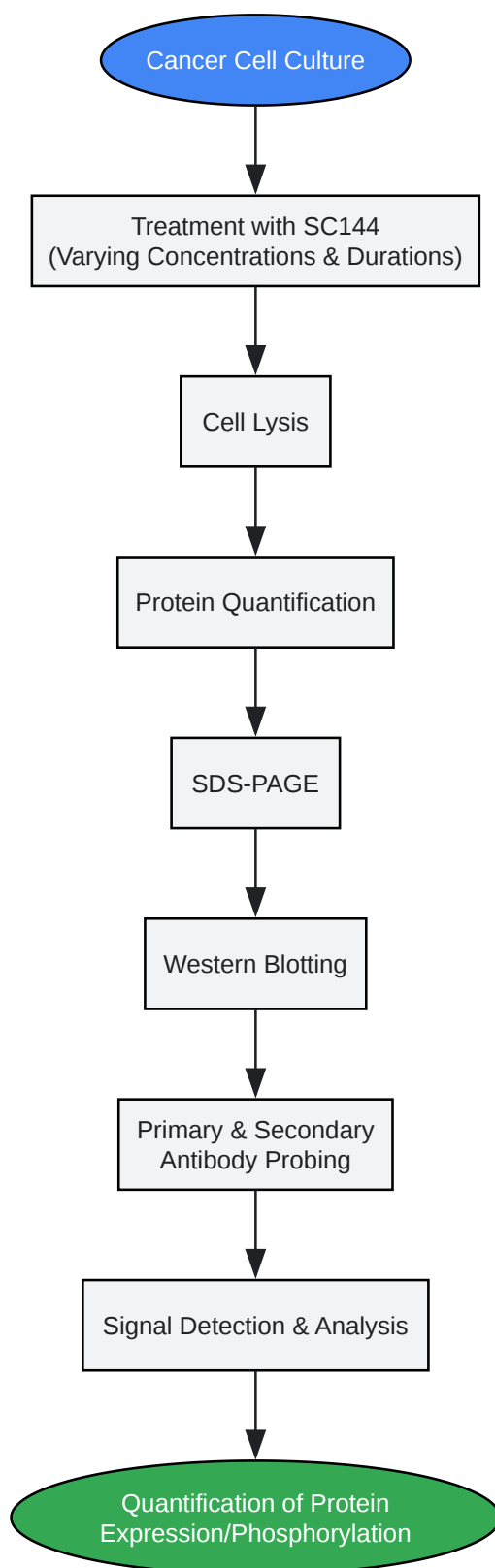
- Objective: To quantify the induction of apoptosis by SC144.
- Cell Lines: OVCAR-8 and Caov-3 cells.[\[1\]](#)
- Methodology:
 - Cells are treated with SC144 (e.g., 2 μ M for 24 hours).[\[1\]](#)

- Cells are harvested and stained with Annexin V and propidium iodide (PI).
- The stained cells are analyzed by flow cytometry.
- The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V and PI positive) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the SC144 mechanism of action and a typical experimental workflow.





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- To cite this document: BenchChem. [SC144: A First-in-Class gp130 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675262#discovery-and-chemical-structure-of-sc144]

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